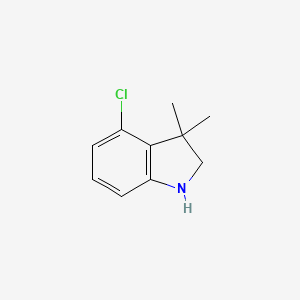
4-CHLORO-3,3-DIMETHYLINDOLINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-CHLORO-3,3-DIMETHYLINDOLINE is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-3,3-DIMETHYLINDOLINE can be achieved through several methods:
Starting from Indole: The indole nucleus can be chlorinated at the 4th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride. Subsequent alkylation with methylating agents like methyl iodide or dimethyl sulfate introduces the methyl groups at the 3rd position.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as 4-chloroaniline and 3,3-dimethylbutan-2-one, under acidic or basic conditions to form the indole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and alkylation reactions, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-CHLORO-3,3-DIMETHYLINDOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxo-indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
4-CHLORO-3,3-DIMETHYLINDOLINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-CHLORO-3,3-DIMETHYLINDOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-dimethyl-2,3-dihydro-1H-indole: Lacks the chlorine atom at the 4th position.
4-chloro-1H-indole: Lacks the methyl groups at the 3rd position.
4-chloro-3-methyl-2,3-dihydro-1H-indole: Has only one methyl group at the 3rd position.
Uniqueness
4-CHLORO-3,3-DIMETHYLINDOLINE is unique due to the presence of both the chlorine atom and two methyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H12ClN |
|---|---|
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
4-chloro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H12ClN/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6H2,1-2H3 |
Clé InChI |
LMZKHSQQRCFDCU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC2=C1C(=CC=C2)Cl)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

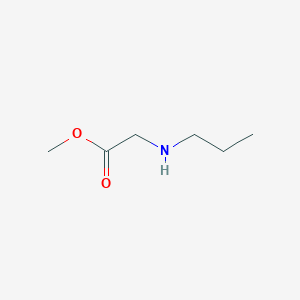
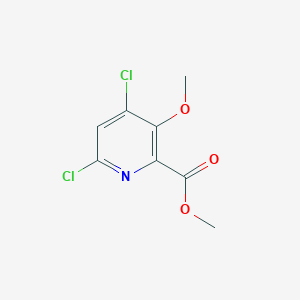
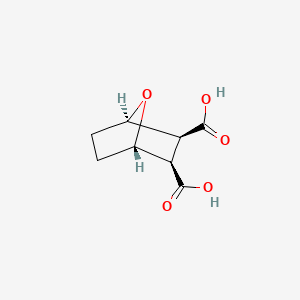
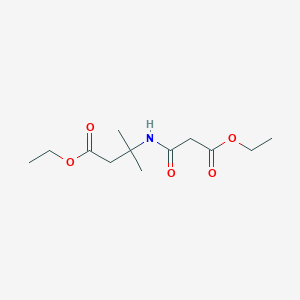
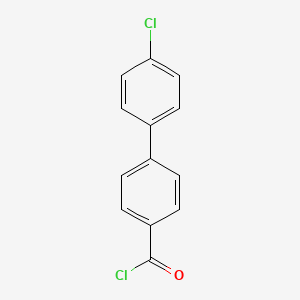
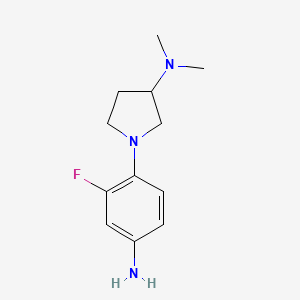
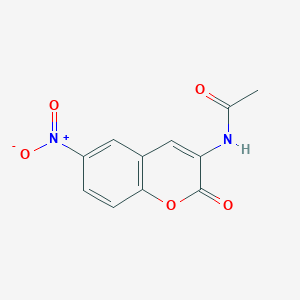
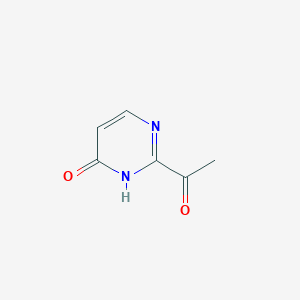
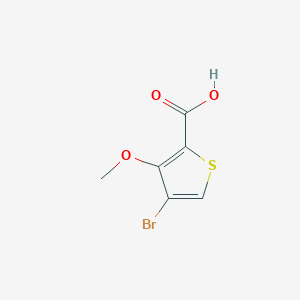
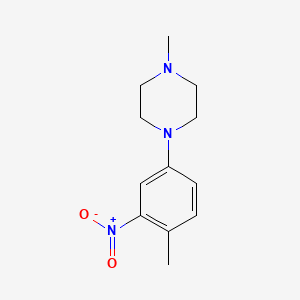
![2-(Pyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B8811727.png)
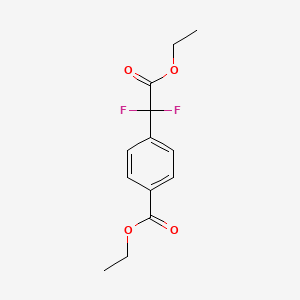
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3,4-dihydro-1(2H)-quinolinyl]-1-ethanone](/img/structure/B8811744.png)
